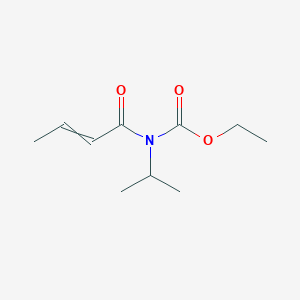
10H-Phenoxaphosphine, 10-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10H-Phenoxaphosphine, 10-chloro- is a heterocyclic compound containing phosphorus as a ring hetero atom. It is known for its role as an intermediate in the synthesis of metallo-organic complexing ligands and phenoxaphosphinic acids. This compound is significant in various catalytic reactions due to its unique chemical structure and properties .
Preparation Methods
The synthesis of 10H-Phenoxaphosphine, 10-chloro- typically involves the reaction of substituted diphenyl ethers with phosphorus trihalogenide in the presence of a Lewis acid, followed by treatment with an amine . This method is efficient and widely used in industrial production. The reaction conditions include maintaining a controlled temperature and using appropriate solvents to ensure high yield and purity of the product.
Chemical Reactions Analysis
10H-Phenoxaphosphine, 10-chloro- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxaphosphinic acids, while substitution reactions may produce various substituted phenoxaphosphines .
Scientific Research Applications
10H-Phenoxaphosphine, 10-chloro- has a wide range of applications in scientific research, including:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development and delivery systems.
Mechanism of Action
The mechanism of action of 10H-Phenoxaphosphine, 10-chloro- involves its interaction with molecular targets and pathways in catalytic reactions. As a ligand, it coordinates with metal centers, forming stable complexes that facilitate various chemical transformations. The presence of the phosphorus atom in the ring structure plays a crucial role in its reactivity and binding affinity .
Comparison with Similar Compounds
10H-Phenoxaphosphine, 10-chloro- can be compared with other similar compounds, such as:
10H-Phenoxaphosphine, 10-bromo-: This compound is similar in structure but contains a bromine atom instead of chlorine.
10H-Phenoxaphosphine, 10-chloro-2,8-dimethyl-: This compound has additional methyl groups, which may influence its chemical properties and reactivity.
10-Phenyl-10H-phenoxaphosphine: This compound contains a phenyl group, which can affect its binding affinity and catalytic activity.
The uniqueness of 10H-Phenoxaphosphine, 10-chloro- lies in its specific substitution pattern and the presence of the chlorine atom, which can influence its reactivity and applications in various chemical processes.
Properties
CAS No. |
95725-42-1 |
|---|---|
Molecular Formula |
C12H8ClOP |
Molecular Weight |
234.62 g/mol |
IUPAC Name |
10-chlorophenoxaphosphinine |
InChI |
InChI=1S/C12H8ClOP/c13-15-11-7-3-1-5-9(11)14-10-6-2-4-8-12(10)15/h1-8H |
InChI Key |
WHTUPTBPHFOBOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=CC=CC=C3P2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(1-Oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14354864.png)
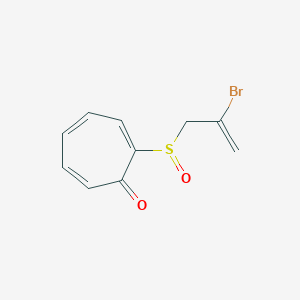
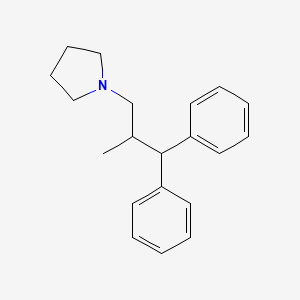
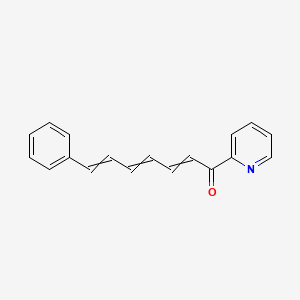

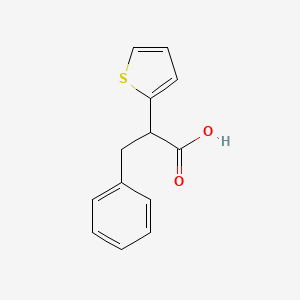

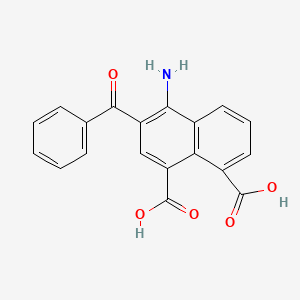
![3-Methoxy-4,8-dimethyl-3-borabicyclo[4.3.1]decane](/img/structure/B14354937.png)
![5,6-Dimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14354950.png)

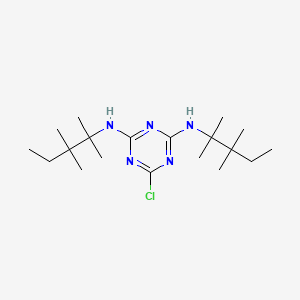
![(4-Fluorophenyl)(oxo)[(propan-2-yl)oxy]phosphanium](/img/structure/B14354975.png)
